![molecular formula C20H21N3O3 B2588193 1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 289655-81-8](/img/structure/B2588193.png)
1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
Synthesis Analysis
QMPSB was first discovered by Nathalie Lambeng and colleagues in 2007. The compound acts as a full agonist of both the CB1 receptor and the CB2 receptor . Its binding affinity (Ki) for CB1 is approximately 3 nM , while for CB2, it is around 4 nM . The synthesis of QMPSB involves specific chemical steps, but further details are beyond the scope of this analysis.
Molecular Structure Analysis
QMPSB’s molecular formula is C22H22N2O4S , with a molar mass of 410.49 g/mol . The compound features a quinolin-8-yl ester motif, which has also led to the discovery of other designer cannabinoids like PB-22 and BB-22 .
properties
IUPAC Name |
3-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-16-6-4-5-14(13-16)19(24)22-11-9-15(10-12-22)23-18-8-3-2-7-17(18)21-20(23)25/h2-8,13,15H,9-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSOZOBFWMCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one |
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